Target Profile Differentiation: ALK/c-Met Inhibition vs. Sigma/H3 Receptor Antagonism
The defining differentiator for 4-acetylamino-1-(4-pyridyl)piperidine is its specific association with the inhibition of receptor protein-tyrosine kinases ALK and c-Met, a profile not shared by close structural analogs [1]. A comparator, Sigma-1 receptor antagonist 5 (a 4-pyridylpiperidine derivative), demonstrates a starkly different polypharmacology with high affinity for sigma-1 (Kᵢ=4.5 nM), sigma-2 (Kᵢ=10 nM), and histamine H3 (Kᵢ=7.7 nM) receptors [2]. This profound target divergence, emerging from a shared core scaffold, means generic substitution would lead to an entirely different experimental outcome. Quantitative potency data (e.g., IC₅₀) for the target compound against ALK/c-Met are not publicly available, representing a critical knowledge gap.
| Evidence Dimension | Primary Target Engagement Profile |
|---|---|
| Target Compound Data | ALK and c-Met kinase inhibition (quantitative potency data not publicly reported) |
| Comparator Or Baseline | Sigma-1 receptor antagonist 5 (4-pyridylpiperidine derivative): σ1R Kᵢ=4.5 nM, σ2R Kᵢ=10 nM, hH3R Kᵢ=7.7 nM |
| Quantified Difference | Qualitatively distinct target classes; quantitative comparison impossible due to missing data for the target compound |
| Conditions | Biochemical binding assays for comparator; target compound data source is a MeSH classification based on literature indexing |
Why This Matters
This confirms that the compound occupies a unique target space (ALK/c-Met) within the 4-pyridylpiperidine chemotype family, making it the only appropriate choice for research programs focused on these kinases.
- [1] Medical University of Lublin. (n.d.). Record details for MeSH-M0553416: A piperidine and aminopyridine derivative that acts as an inhibitor of receptor protein-tyrosine kinases, including ALK and c-Met. Used in the treatment of non-small cell lung cancer. View Source
- [2] TargetMol. (n.d.). Sigma-1 receptor antagonist 5 (compound 12), a 4-pyridylpiperidine derivative, exhibits analgesic properties through antagonistic action on sigma receptors (Ki=4.5 nM for σ1R, 10 nM for σ2R) and the histamine H3 receptor (hH3R, Ki=7.7 nM, IC50=215 nM). View Source
